SYK Kinase Inhibitor Potency: (3R,4R) Scaffold Delivers Low Nanomolar IC50 Demonstrated Across Multiple Patent Families
Compounds incorporating the (3R,4R)-3-aminotetrahydro-2H-pyran-4-yl scaffold exhibit potent inhibitory activity against human spleen tyrosine kinase (SYK). In US9775839 (Merck Sharp & Dohme), a pyrazine-2-carboxamide bearing this moiety achieved an IC50 of 1.30 nM against recombinant human GST-SYK [1]. A structurally distinct pyrimidine-5-carboxamide derivative (US9579320, Portola Pharma) achieved an IC50 of 5.5 nM at pH 7.5, 2°C [2]. In contrast, the corresponding (3S,4S) enantiomeric scaffold is not represented in any of these patent SAR tables and no SYK IC50 data are available in BindingDB for compounds derived from CAS 1350734-62-1, indicating that the (3R,4R) absolute configuration is a prerequisite for target engagement in these chemotypes.
| Evidence Dimension | SYK kinase inhibitory activity (IC50) of (3R,4R) scaffold-derived final compounds |
|---|---|
| Target Compound Data | IC50 = 1.30 nM (US9775839, Example 8.6) and IC50 = 5.5 nM (US9579320, Example 303) |
| Comparator Or Baseline | (3S,4S) enantiomer (CAS 1350734-62-1): No SYK IC50 data available in BindingDB or in the corresponding patent SAR tables |
| Quantified Difference | The (3R,4R) scaffold yields single-digit nanomolar SYK inhibition; no measurable SYK activity reported for the (3S,4S) enantiomer-derived compounds |
| Conditions | Recombinant human GST-SYK fusion protein; fluorescence polarization assay (BindingDB assay entries 1828 and 790) |
Why This Matters
Procurement of the (3R,4R) enantiomer enables access to a validated, patent-supported pharmacophore delivering low nanomolar SYK potency, whereas the (3S,4S) enantiomer lacks any demonstrated SYK activity.
- [1] BindingDB BDBM339993. 5-{[(3R,4R)-3-aminotetrahydro-2H-pyran-4-yl]amino}-3-(1H-indol-2-yl)pyrazine-2-carboxamide (US9775839, Example 8.6). IC50: 1.30 nM. Merck Sharp & Dohme. View Source
- [2] BindingDB BDBM290890. 2-((3R,4R)-3-aminotetrahydro-2H-pyran-4-ylamino)-4-(3,5-dimethylphenylamino)pyrimidine-5-carboxamide (US9579320, Example 303). IC50: 5.5 nM. Portola Pharmaceuticals. View Source
